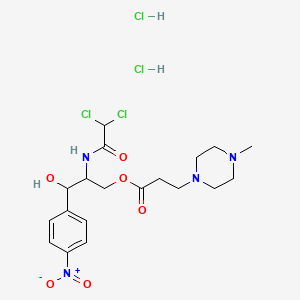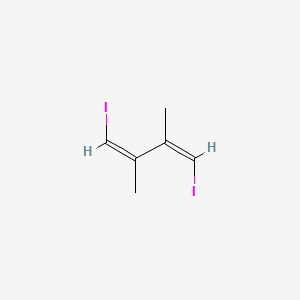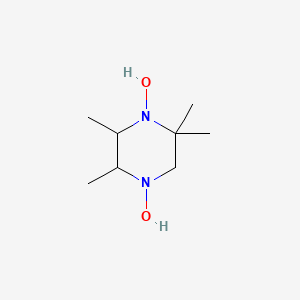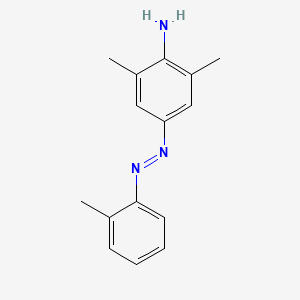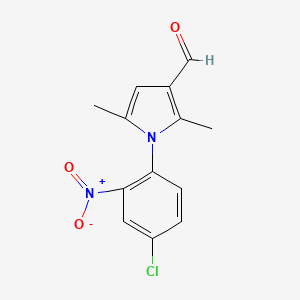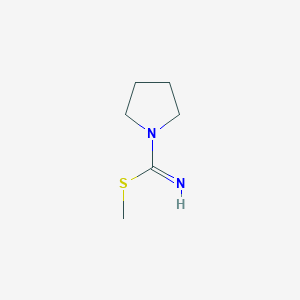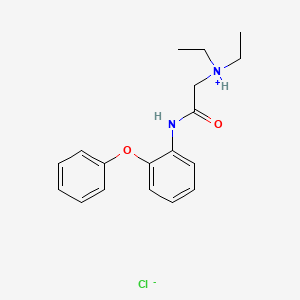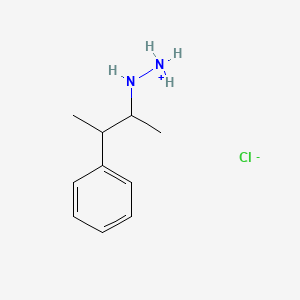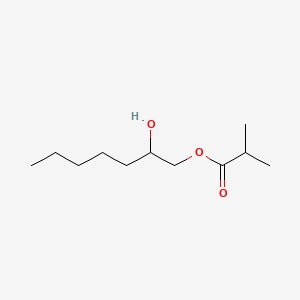
2-Hydroxyheptyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyheptyl isobutyrate is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxy group attached to a heptyl chain, which is esterified with isobutyric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyheptyl isobutyrate can be synthesized through the esterification of 2-hydroxyheptanol with isobutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyheptyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of heptanoic acid derivatives.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid derivatives.
Reduction: Heptyl alcohol.
Substitution: Various esters and ethers depending on the substituent used.
Applications De Recherche Scientifique
2-Hydroxyheptyl isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-hydroxyheptyl isobutyrate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active components that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyheptyl acetate
- 2-Hydroxyheptyl propionate
- 2-Hydroxyheptyl butyrate
Uniqueness
2-Hydroxyheptyl isobutyrate is unique due to its specific ester linkage with isobutyric acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
67845-55-0 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-hydroxyheptyl 2-methylpropanoate |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-14-11(13)9(2)3/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
AQENJUWUMIOQRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(COC(=O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


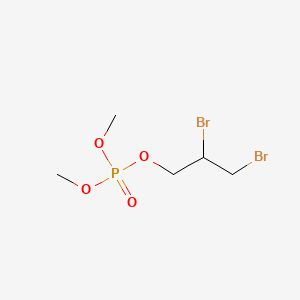
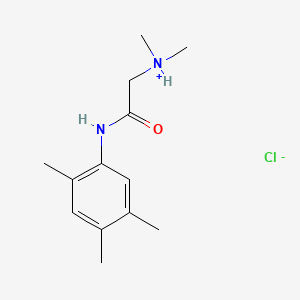
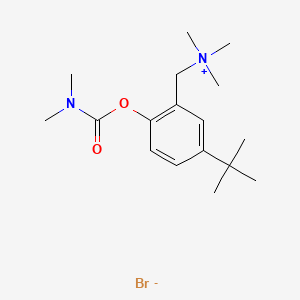
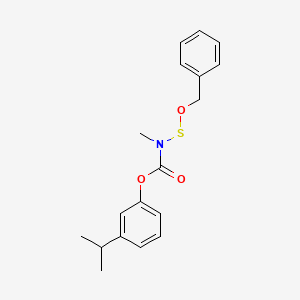
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
